Product packaging for S-(4-nitrobenzyl)-glutathione(Cat. No.:CAS No. 6803-19-6)

S-(4-nitrobenzyl)-glutathione

Cat. No.: B1604538
CAS No.: 6803-19-6
M. Wt: 442.4 g/mol
InChI Key: OAWORKDPTSAMBZ-UHFFFAOYSA-N
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Description

Historical Context of S-(p-Nitrobenzyl)glutathione as a Biochemical Tool

The utility of S-(p-Nitrobenzyl)glutathione in biochemical research dates back to studies on mercapturic acid metabolism. Early research in the mid-1960s explored the metabolic fate of glutathione (B108866) derivatives, noting the conversion of S-(p-Nitrobenzyl)glutathione to its corresponding cysteine derivative by enzymes in rat kidney microsomes. medchemexpress.com This foundational work laid the groundwork for understanding how glutathione S-conjugates are processed in vivo.

However, the prominence of S-(p-Nitrobenzyl)glutathione as a specific tool for enzymology surged with the intensified focus on Glutathione S-Transferases. By the 1990s, researchers had firmly established its role as a potent inhibitor of GSTs. Its chemical structure mimics the product of a typical GST-catalyzed reaction, allowing it to bind with high affinity to the enzyme's active site. This characteristic made it an ideal candidate for X-ray crystallography studies, enabling the detailed visualization of the enzyme-product complex. These structural insights were pivotal in understanding how GSTs recognize and bind their substrates. medchemexpress.com

Significance of Glutathione S-Conjugates in Xenobiotic Biotransformation Pathways

Living organisms are constantly exposed to a vast array of foreign chemical compounds, known as xenobiotics, which include drugs, pesticides, and environmental pollutants. nih.gov The detoxification of these potentially harmful substances is critical for survival and is largely carried out by a series of metabolic reactions. Glutathione S-conjugation represents a major Phase II detoxification pathway, where the tripeptide glutathione (GSH) is attached to electrophilic xenobiotics. nih.govwikipedia.org This process is predominantly catalyzed by the superfamily of Glutathione S-Transferases. wikipedia.org

The conjugation of glutathione renders the xenobiotic more water-soluble and less reactive, facilitating its excretion from the body. wikipedia.org The resulting glutathione S-conjugate is the initial product in what is known as the mercapturic acid pathway. nih.gov Subsequent enzymatic steps cleave the glutamate (B1630785) and glycine (B1666218) residues from the glutathione moiety, ultimately leading to the formation of a mercapturic acid (an N-acetylcysteine conjugate) that is readily eliminated in the urine or bile. nih.gov The formation of glutathione S-conjugates is therefore a critical initial step in neutralizing a wide variety of toxic compounds. mdpi.com However, in some instances, the formation of a glutathione conjugate can lead to a more reactive intermediate, a process known as bioactivation. nih.gov

Rationale for the Application of S-(p-Nitrobenzyl)glutathione in Glutathione S-Transferase Research

The scientific utility of S-(p-Nitrobenzyl)glutathione in the study of GSTs stems from its properties as a stable product analogue and a competitive inhibitor. medchemexpress.commdpi.com Unlike the natural substrates of GSTs, which are converted into products, S-(p-Nitrobenzyl)glutathione binds to the active site without undergoing a chemical reaction. This stable binding allows researchers to "trap" the enzyme in a product-bound state.

This has been particularly valuable for several research applications:

X-ray Crystallography: The ability to form a stable complex with GSTs has made S-(p-Nitrobenzyl)glutathione a cornerstone in the structural biology of these enzymes. Co-crystallization of GSTs with S-(p-Nitrobenzyl)glutathione has yielded numerous high-resolution structures of the enzyme-product complex. rcsb.orgrcsb.orgplos.orgmdpi.com These structures have been instrumental in delineating the architecture of the active site, which is composed of a glutathione-binding site (G-site) and a hydrophobic substrate-binding site (H-site). mdpi.comresearchgate.net The precise interactions between S-(p-Nitrobenzyl)glutathione and the amino acid residues in the active site have provided a detailed map for understanding substrate recognition and catalysis. researchgate.net

Kinetic and Inhibition Studies: As a competitive inhibitor, S-(p-Nitrobenzyl)glutathione is used to probe the kinetic mechanism of GSTs. mdpi.com By competing with the natural substrates for binding to the active site, it allows for the determination of key kinetic parameters and provides insights into the enzyme's catalytic efficiency. mdpi.com Comparing the inhibitory effects of S-(p-Nitrobenzyl)glutathione across different GST isoenzymes also helps in understanding their substrate specificities.

Affinity Chromatography: The high affinity of S-(p-Nitrobenzyl)glutathione for GSTs can be exploited for the purification of these enzymes. walshmedicalmedia.comhilarispublisher.comomicsonline.org By immobilizing the compound on a solid support, a highly specific affinity chromatography matrix can be created to isolate GSTs from complex biological mixtures.

The widespread use of S-(p-Nitrobenzyl)glutathione is a testament to its effectiveness as a molecular probe. It has significantly advanced our understanding of the fundamental mechanisms of enzymatic detoxification and continues to be a vital tool in ongoing research into the diverse roles of Glutathione S-Transferases.

Interactive Data Tables

Table 1: Structural Studies of Glutathione S-Transferases Complexed with S-(p-Nitrobenzyl)glutathione

This table summarizes key crystallographic data for various Glutathione S-Transferase (GST) isoenzymes that have been structurally characterized in complex with S-(p-Nitrobenzyl)glutathione (Nb-GSH). The Protein Data Bank (PDB) ID provides a link to the public repository of these structures.

GST IsoenzymeOrganismPDB IDResolution (Å)
GSTM1-1Camelus dromedarius7OPY2.05
GSTP1-1Mus musculus8C5D1.28
GSTU4-4Glycine maxNot specified-
AtuGSTH1-1Agrobacterium tumefaciens4E0T1.40
Sh14 (chimeric)Glycine maxNot specified1.75

Data sourced from multiple research articles. rcsb.orgrcsb.orgplos.orgresearchgate.netmdpi.com

Table 2: Kinetic Parameters of Glutathione S-Transferases with Various Substrates

This table presents a comparison of the kinetic parameters, Michaelis constant (Km) and catalytic rate constant (kcat), for different GST isoenzymes with various substrates. 1-Chloro-2,4-dinitrobenzene (B32670) (CDNB) is a common model substrate used in GST assays.

GST IsoenzymeSubstrateKm (mM)kcat (s-1)Organism/Source
AtuGSTH1-1CDNB1.5-Agrobacterium tumefaciens
AtuGSTH1-1GSH0.29-Agrobacterium tumefaciens
GST A1-1HNE0.0472.4Human
GIMFhelix (mutant)HHE0.3942.9Engineered
GST A4-4HHE0.2323Human
GST A4-4HNE0.037113Human
GST A1/A1CDNB--Sorghum bicolor
GST A1/A1GSH--Sorghum bicolor
Rat Liver GST 13-13GSH1.9-Rat

Data compiled from various enzymology studies. plos.orgpnas.orgnih.govnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H22N4O8S B1604538 S-(4-nitrobenzyl)-glutathione CAS No. 6803-19-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

6803-19-6

Molecular Formula

C17H22N4O8S

Molecular Weight

442.4 g/mol

IUPAC Name

2-amino-5-[[1-(carboxymethylamino)-3-[(4-nitrophenyl)methylsulfanyl]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C17H22N4O8S/c18-12(17(26)27)5-6-14(22)20-13(16(25)19-7-15(23)24)9-30-8-10-1-3-11(4-2-10)21(28)29/h1-4,12-13H,5-9,18H2,(H,19,25)(H,20,22)(H,23,24)(H,26,27)

InChI Key

OAWORKDPTSAMBZ-UHFFFAOYSA-N

Isomeric SMILES

C1=CC(=CC=C1CSC[C@@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N)[N+](=O)[O-]

Canonical SMILES

C1=CC(=CC=C1CSCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N)[N+](=O)[O-]

Other CAS No.

6803-19-6

sequence

XXG

Synonyms

S-(4-nitrobenzyl)glutathione

Origin of Product

United States

Enzymatic Synthesis and Biotransformation Pathways of S P Nitrobenzyl Glutathione

Enzymatic Synthesis via Glutathione (B108866) S-Transferases (GSTs)

The initial and rate-limiting step in the formation of S-(p-Nitrobenzyl)glutathione is the conjugation of the electrophilic substrate, p-nitrobenzyl chloride, with the endogenous tripeptide glutathione (GSH). nih.govaacrjournals.org This detoxification reaction is catalyzed by the Glutathione S-Transferase (GST) superfamily of enzymes. plos.org GSTs are found in various tissues, including the liver, kidney, and small intestine. nih.govaacrjournals.org

Different classes and isozymes of GSTs have demonstrated the ability to catalyze this specific conjugation. For example, significant activity has been observed in rat hepatic, renal, and intestinal GSTs. nih.govaacrjournals.org Specific GST classes, such as Mu, Pi, and Theta, have been identified as being active toward p-nitrobenzyl chloride. merckmillipore.comuniprot.orgoup.com The crystal structures of several GSTs, including those from soybean and camel, have been resolved in complex with S-(p-nitrobenzyl)glutathione, offering detailed insights into the enzyme's catalytic mechanism and substrate binding. frontiersin.orgrcsb.org

In some metabolic contexts, the precursor to conjugation is not p-nitrobenzyl chloride itself. Studies have shown that 4-nitrotoluene (B166481) can be sequentially metabolized by rat liver enzymes—first to 4-nitrobenzyl alcohol, then to 4-nitrobenzyl sulfate (B86663). nih.gov This sulfate intermediate is then conjugated with GSH in a reaction catalyzed by cytosolic GSTs to form S-(p-nitrobenzyl)glutathione. nih.gov

Table 1: Selected Glutathione S-Transferases (GSTs) with Activity Towards p-Nitrobenzyl chloride

GST Class/IsozymeSource Organism/TissueReference
Mu Class IsozymesRabbit Hepatic Tissue merckmillipore.com
Theta-3 (Gstt3)Mouse uniprot.org
Transferases A, B, CRat Liver researchgate.net
Transferase P (7-7)Rat oup.com
Intestinal TransferasesRat Small Intestine nih.govaacrjournals.org
Eta Class (AtuGSTH1-1)Agrobacterium tumefaciens plos.org

Catabolism via the Mercapturic Acid Pathway

The first catabolic step is the removal of the γ-glutamyl residue from the S-(p-Nitrobenzyl)glutathione molecule. This hydrolysis reaction is catalyzed by the enzyme γ-glutamyltranspeptidase (GGT), which is often located on the outer surface of cell membranes. nih.govtandfonline.comuniprot.org The product of this reaction is the dipeptide conjugate, S-(p-nitrobenzyl)cysteinylglycine. uoguelph.ca

Following the action of GGT, the resulting S-(p-nitrobenzyl)cysteinylglycine is a substrate for various cellular dipeptidases. nih.govtandfonline.com These enzymes cleave the peptide bond between the cysteine and glycine (B1666218) residues, releasing glycine. The product of this hydrolysis is the cysteine conjugate, S-(p-nitrobenzyl)cysteine. uoguelph.ca

The terminal step in the pathway is the N-acetylation of the amino group of the cysteine conjugate. wikipedia.orgnih.gov This reaction is catalyzed by the enzyme cysteine S-conjugate N-acetyltransferase, also known as N-acetyltransferase 8 (NAT8). nih.govnih.gov NAT8 transfers an acetyl group from acetyl-CoA to S-(p-nitrobenzyl)cysteine, forming the final metabolic product, N-acetyl-S-(p-nitrobenzyl)cysteine. uoguelph.canih.gov This N-acetylated conjugate is known as a mercapturic acid and is typically excreted in the urine. wikipedia.org

Table 2: Kinetic Parameters for the N-Acetylation of S-(p-Nitrobenzyl)cysteine

EnzymeSubstrateKinetic ParameterValueReference
Human NAT84-nitrobenzyl-cysteineVmax18.3 nmol/min/mg total protein uoguelph.ca

Non Enzymatic Pathways of S P Nitrobenzyl Glutathione Formation

X-ray Crystallographic Studies of S-(p-Nitrobenzyl)glutathione Complexes with Glutathione S-Transferases

X-ray crystallography has been instrumental in visualizing the three-dimensional structures of GSTs in complex with S-(p-Nitrobenzyl)glutathione at high resolution. These studies provide a static yet detailed snapshot of the enzyme's active site, revealing the intricate network of interactions that govern ligand binding and catalysis.

A number of crystal structures of GSTs from different classes and organisms in complex with NpBG have been determined, providing a wealth of structural information.

Interactive Table: Selected X-ray Crystal Structures of GST-S-(p-Nitrobenzyl)glutathione Complexes

PDB IDGST Class & OrganismResolution (Å)Key Findings
2GLR Pi, Mus musculus (Mouse)1.8Detailed analysis of the active site and hydrophobic H-subsite. nih.govrcsb.org
7OPY Mu, Camelus dromedarius (Camel)2.05Provides snapshots of the induced-fit catalytic mechanism. rcsb.org
1K0C Beta, Saccharomyces cerevisiae (Yeast)Not specifiedUre2p has a fold similar to beta class GSTs and binds NpBG. pdbj.org
6ZB6 Phi, Lolium rigidum1.90Reveals the role of Tyr118 in ligand binding. rcsb.org
Not specified Eta, Agrobacterium tumefaciens1.4Identification of a novel GST class with distinct structural features. plos.orgpjoes.com
Not specified Tau, Glycine (B1666218) max (Soybean)1.75A W114C mutation enhances catalytic activity. researchgate.netnih.gov

The binding of S-(p-Nitrobenzyl)glutathione to the active site of GSTs involves a combination of specific hydrogen bonds and extensive hydrophobic interactions. The glutathione (GSH) moiety of NpBG typically occupies the highly conserved G-site, forming a network of hydrogen bonds. For instance, in mouse liver Pi class GST, the γ-glutamyl portion of the ligand forms hydrogen bonds with several conserved residues. nih.gov Similarly, in the Eta class GST from Agrobacterium tumefaciens, the γ-Glu portion of NpBG hydrogen bonds with Glu85 and Ser86. plos.org

The p-nitrobenzyl group resides in the more variable H-site, which is predominantly hydrophobic. In the mouse Pi class GST, the nitrobenzyl moiety is situated in a hydrophobic pocket, with its aromatic ring "sandwiched" between Phe8 and the hydroxyl group of Tyr108. nih.govmdpi.com This hydrophobic pocket accommodates the electrophilic substrate in the catalytic cycle. The interactions within the H-site are less conserved across different GST classes, which accounts for the broad substrate specificity of these enzymes. mdpi.com

The binding of ligands, including S-(p-Nitrobenzyl)glutathione, can induce significant conformational changes in GSTs, a phenomenon known as induced fit. nih.govfrontiersin.org These changes are crucial for substrate recognition, catalysis, and product release. For example, the crystal structure of camel Mu class GSTM1-1 in complex with NpBG provides snapshots that illustrate this induced-fit mechanism. rcsb.org

In some insect GSTs, the binding of glutathione or its analogs leads to the ordering of a previously disordered helix, enclosing the active site. nih.govscispace.com This induced fit is thought to be a common feature among plant Phi and human Pi class GSTs as well. nih.gov The structural plasticity of GSTs allows them to bind a wide array of structurally diverse molecules. mdpi.com A comparison of the crystal structures of human GSTM1-1 in its apo form, and when bound to GSH or NpBG, reveals root-mean-square deviation values of 0.28 Å and 0.65 Å, respectively, highlighting the conformational adjustments upon ligand binding. mdpi.com

For example, the Eta class GST from Agrobacterium tumefaciens (AtuGSTH1-1) displays the canonical GST fold but lacks the typical catalytic tyrosine, serine, or cysteine residues found in other cytosolic GSTs. plos.org Instead, a critical arginine residue (Arg34) is implicated in its catalytic mechanism. plos.org In contrast, Pi class GSTs, such as the one from mouse liver, utilize a tyrosine residue (Tyr7) near the glutathione sulfur atom for catalysis. nih.gov

Furthermore, the orientation of the bound NpBG can differ between GST classes. In the Tau class GmGSTU4-4, the 4-nitrobenzyl group points towards the bulk solvent, whereas in AtuGSTH1-1, it is more deeply buried within the enzyme. plos.org These structural differences in the H-site are a primary determinant of the diverse substrate specificities observed among the GST superfamily. mdpi.com

S-(p-Nitrobenzyl)glutathione as a Ligand in Spectroscopic Investigations of Enzyme Active Sites

Spectroscopic techniques provide dynamic information about enzyme-ligand interactions in solution. S-(p-Nitrobenzyl)glutathione has been utilized as a probe in such studies to characterize the active site of GSTs. For example, fluorescence spectroscopy can be employed to monitor the binding of NpBG. In studies with a monomeric variant of human GSTP1-1, the binding of NpBG was assessed by observing changes in the fluorescence of a reporter group, indicating that the ligand could still bind, albeit with a lower affinity compared to the native dimeric enzyme. oup.com

Inactivation studies using irreversible inhibitors can also be coupled with protection experiments using NpBG to confirm that the inhibitor acts at the active site. For instance, the protective effect of NpBG against the inactivation of human GSTA1-1 by the chemotherapeutic drug chlorambucil (B1668637) demonstrated the specificity of the drug's interaction with the enzyme's active site. plos.org

Molecular Dynamics Simulations and Computational Modeling of S-(p-Nitrobenzyl)glutathione-Enzyme Interactions

Molecular dynamics (MD) simulations and computational modeling complement experimental techniques by providing a dynamic view of enzyme-ligand interactions at an atomic level. nih.gov These methods can be used to predict binding modes, calculate binding energies, and explore conformational changes that are difficult to capture with static crystal structures. researchgate.net

MD simulations of human GSTP1-1 have been used to analyze the induced-fit mechanism upon glutathione binding. dntb.gov.ua Theoretical calculations have also been performed to examine the ionization states of key active site residues, such as Tyr7 in Pi class GSTs, and the thiol group of glutathione. nih.gov These studies, which often use the crystal structure of the GST-NpBG complex as a starting point, have provided insights into the catalytic mechanism, suggesting that an un-ionized Tyr7 stabilizes the glutathione thiolate anion through hydrogen bonding. nih.gov

Furthermore, computational models have been developed to understand the interactions of various ligands with GSTs. These models, often validated against experimental data obtained with ligands like NpBG, aid in the rational design of GST inhibitors. researchgate.net

S P Nitrobenzyl Glutathione As a Biochemical Probe and Enzyme Modulator

Competitive Inhibition of Glutathionase by S-(p-Nitrobenzyl)glutathione

S-(p-Nitrobenzyl)glutathione has been identified as a competitive inhibitor of glutathionase. nih.govmedchemexpress.commedchemexpress.com This enzyme, crucial for the breakdown of glutathione (B108866) S-conjugates, is effectively hindered by NpBG, which competes with the natural substrates for binding to the enzyme's active site. The structural similarity of NpBG to the products of glutathionase activity allows it to occupy the active site, thereby preventing the enzyme from processing its intended substrates. This inhibitory action has been instrumental in studying the metabolic pathway of glutathione derivatives. For instance, research has shown that S-(p-Nitrobenzyl)glutathione is converted to the corresponding cysteine derivatives by microsomes in rat kidneys, a process in which glutathionase plays a key role. nih.govmedchemexpress.commedchemexpress.com The use of NpBG as a competitive inhibitor has been fundamental in elucidating the metabolic fate of glutathione S-conjugates and understanding the function of the glutathionase system. nih.govmedchemexpress.commedchemexpress.com

Modulation of Glutathione S-Transferase Activity by S-(p-Nitrobenzyl)glutathione

S-(p-Nitrobenzyl)glutathione serves as a significant modulator of glutathione S-transferase (GST) activity, primarily acting as a product inhibitor. GSTs are a diverse family of enzymes that catalyze the conjugation of glutathione (GSH) to a wide array of electrophilic compounds, a critical step in detoxification. NpBG, being a stable analog of the reaction product, is a powerful tool for investigating the kinetic and structural properties of these enzymes.

Kinetic Characterization of Inhibition and Dissociation Constants

The inhibitory effect of S-(p-Nitrobenzyl)glutathione on GSTs has been quantitatively assessed through kinetic studies. As a product of the reaction between glutathione and p-nitrobenzyl chloride, NpBG can be used in product inhibition studies to elucidate the kinetic mechanism of GSTs. researchgate.net

Binding studies have provided specific dissociation constants (Kd) for the interaction between NpBG and GST isozymes. For example, the dissociation constant for the binding of S-(p-nitrobenzyl)glutathione to mouse glutathione S-transferase A3-3 (mGSTA3-3) was determined to be 59 ± 17 μM. nih.gov This value indicates a moderate binding affinity and is crucial for understanding the enzyme-product interactions that regulate catalytic activity.

Dissociation Constant of S-(p-Nitrobenzyl)glutathione with a GST Isozyme
EnzymeDissociation Constant (Kd)Reference
Mouse Glutathione S-Transferase A3-3 (mGSTA3-3)59 ± 17 µM nih.gov

Allosteric or Active Site Competition Mechanisms

Research, including X-ray crystallographic studies, has definitively shown that S-(p-Nitrobenzyl)glutathione binds to the active site of glutathione S-transferases. mdpi.com The active site of a GST is composed of two main subsites: the G-site, which binds glutathione, and the H-site, which accommodates the hydrophobic electrophilic substrate. Structural analyses of GSTs complexed with NpBG reveal that the inhibitor occupies and overlaps both the G-site and the H-site. mdpi.com

This binding at the active site confirms a mechanism of competitive inhibition. For instance, glutathione has been shown to competitively inhibit the binding of an aflatoxin-glutathione conjugate to mouse GSTA3-3, with a Ki of 1.5 mM, suggesting that these glutathione conjugates bind to the same active site. nih.gov Furthermore, in studies involving irreversible inhibitors, the presence of S-(p-nitrobenzyl)glutathione protects the enzyme from inactivation, indicating that these compounds compete for the same binding site. nih.gov This direct competition at the enzyme's catalytic center is the primary mechanism by which NpBG modulates GST activity.

Applications in Enzyme Assay Development and Characterization

The properties of S-(p-Nitrobenzyl)glutathione as a stable product analog and a competitive inhibitor make it a valuable reagent in the development and execution of enzyme assays for glutathione S-transferases. Its use in competition studies allows for the screening and characterization of other potential GST inhibitors. nih.govresearchgate.net By measuring the ability of a test compound to displace NpBG or to alter the kinetics of its interaction with the enzyme, researchers can determine the inhibitory potency and mechanism of new chemical entities.

Moreover, S-(p-Nitrobenzyl)glutathione is extensively used in the structural characterization of GSTs. The formation of stable crystalline complexes of GSTs with NpBG has enabled high-resolution X-ray crystallographic analysis. plos.org These structural studies provide detailed insights into the architecture of the active site, the nature of the interactions between the enzyme and its product, and the conformational changes that occur during the catalytic cycle. This information is invaluable for understanding the molecular basis of GST function and for the rational design of novel inhibitors or engineered enzymes with altered specificities.

Analytical Methodologies for the Detection and Quantification of S P Nitrobenzyl Glutathione

Spectrophotometric Assays for Indirect Quantification

Spectrophotometric assays provide a simpler and more accessible method for the indirect quantification of S-(p-nitrobenzyl)glutathione, often by measuring the activity of enzymes that utilize it as a substrate, such as glutathione (B108866) S-transferases (GSTs).

A widely used spectrophotometric assay for GST activity involves the substrate 1-chloro-2,4-dinitrobenzene (B32670) (CDNB). unige.chjove.comsigmaaldrich.com In this assay, GST catalyzes the conjugation of the thiol group of glutathione to CDNB, forming S-(2,4-dinitrophenyl)glutathione. sigmaaldrich.com This reaction results in an increase in absorbance at 340 nm, and the rate of this increase is directly proportional to the GST activity in the sample. sigmaaldrich.comelabscience.com This method, first developed by Habig et al. in 1974, remains a cornerstone for measuring GST activity. unige.chjove.com The assay can be performed using a temperature-controlled UV/visible spectrophotometer or a plate reader. sigmaaldrich.com

Another substrate, S-(4-nitrophenacyl)glutathione (4NPG), has been shown to be a specific substrate for glutathione transferase omega 1-1 (GSTO1-1), with high turnover for this enzyme and negligible activity with other GSTs. nih.gov A spectrophotometric assay using 4NPG as a substrate can be used to determine GSTO1-1 activity. nih.gov

The glutathione recycling assay, developed by Tietze, is another popular spectrophotometric method that can be used to determine the total glutathione pool (GSH + GSSG). uni-regensburg.denih.gov This method utilizes 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) and glutathione reductase. uni-regensburg.denih.gov DTNB reacts with GSH to produce a yellow-colored derivative, 5'-thio-2-nitrobenzoic acid (TNB), which can be measured at 412 nm. nih.gov

Table 2: Common Spectrophotometric Assays for Indirect Quantification

Assay Substrate Detection Wavelength Principle Reference
GST Activity Assay 1-Chloro-2,4-dinitrobenzene (CDNB) 340 nm Measures the rate of formation of S-(2,4-dinitrophenyl)glutathione. unige.chjove.comsigmaaldrich.comelabscience.com
GSTO1-1 Specific Assay S-(4-Nitrophenacyl)glutathione (4NPG) Not specified Measures the activity of GSTO1-1. nih.gov

Sample Preparation Strategies for S-(p-Nitrobenzyl)glutathione Analysis in Biological Samples

Proper sample preparation is a critical step to ensure the accuracy and reliability of S-(p-nitrobenzyl)glutathione analysis, especially in complex biological matrices like tissues and cell lysates. The primary goals of sample preparation are to stabilize the analyte, remove interfering substances, and concentrate the sample if necessary.

A common and crucial step in preparing biological samples for glutathione analysis is protein precipitation to obtain a clear, protein-free supernatant. icm.edu.pl This is often achieved using acids such as trichloroacetic acid (TCA), perchloric acid, or sulfosalicylic acid. uni-regensburg.deicm.edu.pl However, a major challenge is the potential for auto-oxidation of thiols during this process, which can lead to an overestimation of disulfides. uni-regensburg.deicm.edu.pl To mitigate this, it is strongly recommended to block the thiol group of glutathione prior to protein precipitation and acidification. uni-regensburg.de Reagents like N-ethylmaleimide (NEM) are commonly used for this purpose due to their rapid reaction with GSH and high cell permeability. uni-regensburg.demdpi.com

For tissue samples, homogenization is the initial step. nih.gov This can be performed in a buffer solution, followed by centrifugation to separate the supernatant containing the analyte. nih.gov In some protocols, liver tissue is prepared as described by Henkel et al. (2006). nih.gov For wine samples, a simple dilution with pure methanol (B129727) has been used without further extraction or purification steps. frontiersin.org

Derivatization is another important strategy, particularly for HPLC-UV and fluorescence detection, as it can significantly improve detection sensitivity. nih.govuni-regensburg.de Various derivatizing agents are available that react with the thiol group of glutathione to produce a UV-absorbing or fluorescent derivative. mdpi.com

Table 3: Key Sample Preparation Steps for S-(p-Nitrobenzyl)glutathione Analysis

Step Purpose Common Reagents/Methods Reference
Protein Precipitation Removal of proteins that can interfere with analysis. Trichloroacetic acid (TCA), Perchloric acid, Sulfosalicylic acid. uni-regensburg.deicm.edu.pl
Thiol Group Blocking Prevention of auto-oxidation of glutathione. N-ethylmaleimide (NEM). uni-regensburg.demdpi.com
Tissue Homogenization Extraction of the analyte from tissue samples. Homogenization in buffer followed by centrifugation. nih.govnih.gov

S P Nitrobenzyl Glutathione in in Vitro and Non Human in Vivo Biochemical Systems

Studies in Isolated Enzyme Systems and Recombinant Proteins

S-(p-Nitrobenzyl)glutathione is a well-established inhibitor and product in studies of glutathione (B108866) S-transferase (GST) activity. nih.gov It is formed from the conjugation of glutathione (GSH) with p-nitrobenzyl chloride, a reaction catalyzed by various GST isoenzymes. researchgate.netresearchgate.net This reaction is often used as a standard assay to measure GST activity. portlandpress.com

The binding of Npbg to GSTs has been extensively studied to understand the enzyme's active site. nih.gov X-ray crystallography studies of mouse liver Pi class GST (mGSTP1-1) complexed with Npbg have provided high-resolution insights into the enzyme's three-dimensional structure. nih.govmdpi.com These studies reveal that the nitrobenzyl group of Npbg settles into a hydrophobic pocket within the enzyme, while the glutathione portion interacts with conserved residues essential for catalysis. nih.gov Specifically, the aromatic ring of the nitrobenzyl moiety is positioned between the amino acid residues Phenylalanine-8 and Tyrosine-108 in mouse liver GST. nih.gov

Npbg acts as a competitive inhibitor with respect to the substrate binding site for glutathione. medchemexpress.com The affinity of Npbg for different GST isoenzymes varies, which allows for its use in distinguishing between different GST classes. For instance, carboxymethylation of Cysteine-47 in mouse liver GST P1-1 dramatically decreases the enzyme's affinity for glutathione, but the binding of Npbg can partially restore the structure of the disordered active site. nih.gov

Kinetic studies have been instrumental in characterizing the interaction between Npbg and various GSTs. The table below summarizes key kinetic parameters from studies with different GSTs.

Enzyme Source/ClassKinetic ParameterValueReference
Mouse liver GST P1-1 (carboxymethylated)Km for glutathioneIncreased by 3 orders of magnitude nih.gov
Agrobacterium tumefaciens GST (AtuGSTH1-1)Km for GSH0.29 mM plos.org
Agrobacterium tumefaciens GST (AtuGSTH1-1)Km for CDNB1.5 mM plos.org
Rat DCE-GS-synthesizing enzymeKm for GSH2.3 mM oup.com
Rat DCE-GS-synthesizing enzymeKm for L-malate4.0 mM oup.com

Investigations in Cellular Models (e.g., Cell Lines, Erythrocytes)

The study of S-(p-Nitrobenzyl)glutathione in cellular models has provided valuable information on its intracellular behavior and its interaction with cellular transport systems.

Intracellular Fate and Stability of S-(p-Nitrobenzyl)glutathione

Inside cells, S-(p-nitrobenzyl)glutathione can be subject to further metabolic processing. While specific studies on its intracellular stability are limited, the general stability of glutathione and its conjugates is known to be influenced by cellular enzymes and the redox environment. jfda-online.com Glutathione itself is maintained in a reduced state by glutathione reductase. mdpi.com The fate of the Npbg conjugate would likely involve enzymatic cleavage or further modification.

In brain tumor cells, the formation of a complex between GSTP1 and c-Jun N-terminal kinase (JNK) can be influenced by the phosphorylation state of GSTP1, which in turn can affect downstream signaling and apoptosis. nih.gov While not directly studying Npbg, this highlights the complex regulatory roles of GSTs within the cell that would influence the environment in which Npbg exists.

Studies on S-(p-Nitrobenzyl)glutathione Transport Mechanisms Across Biological Membranes

Research using inside-out vesicles from human erythrocytes has shown that S-(p-nitrobenzyl)glutathione can inhibit the transport of other molecules, suggesting it interacts with cellular efflux pumps. nih.gov Specifically, it inhibits the uptake of cGMP with an IC₅₀ of 410 ± 210 µM. nih.gov This indicates that Npbg is recognized by and can compete for binding to certain ATP-binding cassette (ABC) transporters, such as the multidrug resistance-associated proteins (MRPs), which are known to transport glutathione conjugates out of the cell. nih.gov

Studies with hamster cell lines (V79, CHO, AHL, and BHK) have demonstrated varying capacities to conjugate (+)-anti-benzo[a]pyrene-7,8-dihydrodiol 9,10-epoxide (BPDE) with glutathione, a reaction catalyzed by GST Pi. nih.gov While these cell lines show activity towards 1-chloro-2,4-dinitrobenzene (B32670), their differing abilities to handle specific substrates like BPDE suggest species- and cell-line-specific differences in GST expression and function, which would also apply to the formation and transport of Npbg. nih.gov

Research in Animal Models (e.g., Rats, Mice)

Animal models have been crucial for understanding the in vivo formation, metabolism, and species-specific differences related to S-(p-Nitrobenzyl)glutathione.

Formation and Subsequent Metabolism of S-(p-Nitrobenzyl)glutathione in Specific Organs and Tissues

In rats, the liver and kidneys are primary sites for the metabolism of xenobiotics, including the formation of glutathione conjugates. nih.gov Studies have shown that rat liver cytosol can catalyze the formation of S-(p-nitrobenzyl)glutathione from 4-nitrobenzyl sulfate (B86663). nih.gov Furthermore, rat kidney microsomes are capable of converting S-(p-nitrobenzyl)glutathione into the corresponding cysteine derivatives, a key step in the formation of mercapturic acids for excretion. medchemexpress.com

The small intestine of the rat also possesses significant glutathione S-transferase activity, with the highest concentrations found in the proximal segment. aacrjournals.org This activity is inducible by compounds like polycyclic aromatic hydrocarbons and phenobarbital. aacrjournals.org The presence of these enzymes in the intestine suggests that initial conjugation of xenobiotics, leading to the formation of compounds like Npbg, can occur here.

Investigations into the metabolism of 2-nitrotoluene (B74249) in Fischer 344 rats identified S-(2-nitrobenzyl)glutathione as a metabolite, indicating that the nitrobenzyl glutathione conjugate is formed in vivo. psu.edu

Comparative Biochemical Studies Across Different Non-Human Species

Comparative studies have highlighted significant species differences in the activity and substrate specificity of glutathione S-transferases.

The binding of S-(p-nitrobenzyl)glutathione has been compared between mouse and rat GSTs. While both species possess GSTs capable of conjugating p-nitrobenzyl chloride, the specific isoforms and their kinetic properties can differ. researchgate.netresearchgate.net For example, mouse liver has three major forms of cytosolic GSTs (F1, F2, and F3), each with distinct biochemical properties. researchgate.net

The development of Gstm1- and Gstt1-null mice has provided valuable models for studying the specific roles of these GST classes. tandfonline.com The absence of these genes leads to decreased hepatic GST activity towards substrates like p-nitrobenzyl chloride, demonstrating the functional similarity of these GSTs between humans and mice. tandfonline.comresearchgate.net

In the blue crab, Callinectes sapidus, two GST isozymes have been isolated from the hepatopancreas that show activity with p-nitrobenzyl chloride, indicating that the capacity to form this conjugate exists in invertebrates as well. nih.gov However, these crab transferases lack the peroxidase activity commonly found in vertebrate GSTs. nih.gov

The table below summarizes findings from comparative studies.

SpeciesTissue/Cell LineFindingReference
RatLiver, Kidney, Small IntestinePossesses GST activity for p-nitrobenzyl chloride; metabolism to cysteine derivatives occurs in kidney microsomes. medchemexpress.comnih.govaacrjournals.org
MouseLiverThree major GST isoforms with varying specificities; Gstm1-null mice show decreased activity towards p-nitrobenzyl chloride. researchgate.nettandfonline.com
HamsterV79, CHO, AHL, BHK cell linesDiffering capacities for GST-mediated conjugation, indicating species-specific enzyme function. nih.gov
Blue CrabHepatopancreasGST isozymes show activity with p-nitrobenzyl chloride but lack peroxidase activity. nih.gov

Synthesis and Derivatization of S P Nitrobenzyl Glutathione for Specialized Research Applications

Chemical Synthesis Routes of S-(p-Nitrobenzyl)glutathione and its Analogs

The synthesis of S-(p-nitrobenzyl)glutathione and its structural analogs can be achieved through both chemical and enzymatic pathways. These methods leverage the nucleophilic character of the thiol group in the cysteine residue of glutathione (B108866).

Chemical Synthesis: The most direct method for synthesizing S-(p-nitrobenzyl)glutathione is the nucleophilic substitution reaction between reduced glutathione (GSH) and an electrophilic p-nitrobenzyl halide, typically p-nitrobenzyl chloride. In this reaction, the sulfhydryl group of GSH acts as a nucleophile, attacking the benzylic carbon of p-nitrobenzyl chloride and displacing the chloride leaving group. The reaction is typically performed in an aqueous or mixed aqueous-organic solvent system at a controlled pH to ensure the thiol group is sufficiently deprotonated and reactive.

Enzymatic Synthesis: Alternatively, S-(p-nitrobenzyl)glutathione can be synthesized using the catalytic action of glutathione S-transferases (GSTs). oup.comresearchgate.net These enzymes are central to cellular detoxification and function by catalyzing the conjugation of GSH with a wide array of electrophilic substrates. oup.com p-Nitrobenzyl chloride is a well-recognized substrate for several GST isoenzymes. oup.comresearchgate.net In this biocatalytic approach, GST facilitates the specific and efficient conjugation of GSH with p-nitrobenzyl chloride under physiological conditions. oup.comresearchgate.net

Synthesis of Analogs: The principles used to synthesize S-(p-nitrobenzyl)glutathione can be extended to create a variety of analogs for structure-activity relationship studies and to probe the specificities of different GST isoenzymes. A common strategy involves the synthesis of S-alkylated glutathiones by reacting GSH with different alkyl halides. uoguelph.ca This produces a homologous series of compounds, such as S-methylglutathione and S-hexylglutathione, which can be used to investigate the influence of the size and hydrophobicity of the S-substituent on enzyme binding and inhibition. upenn.edu

Synthesis RouteKey ReactantsCatalyst/ConditionsProductApplication
Chemical Synthesis Reduced Glutathione (GSH), p-Nitrobenzyl ChlorideAqueous buffer, controlled pHS-(p-Nitrobenzyl)glutathioneGST inhibitor, research standard
Enzymatic Synthesis Reduced Glutathione (GSH), p-Nitrobenzyl ChlorideGlutathione S-Transferase (GST)S-(p-Nitrobenzyl)glutathioneBiocatalysis, mechanistic studies
Analog Synthesis Reduced Glutathione (GSH), Alkyl Halides (e.g., Hexyl Bromide)Aqueous bufferS-Alkyl-glutathionesProbing GST active site hydrophobicity

Isotopic Labeling Strategies for Tracing Metabolic Pathways and Enzyme Mechanisms

Isotopically labeled S-(p-nitrobenzyl)glutathione is an indispensable tool for quantitatively tracing metabolic fates and elucidating complex enzyme mechanisms. Stable isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) can be incorporated into the molecule, allowing its detection and quantification by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. hilarispublisher.comgbiosciences.comnih.gov

The most efficient strategy for producing isotopically labeled S-(p-nitrobenzyl)glutathione begins with the synthesis of labeled glutathione itself. A powerful method for this involves using a strain of Escherichia coli that has been genetically engineered to overexpress the two key enzymes in glutathione biosynthesis: γ-glutamylcysteine synthetase and glutathione synthetase. oup.comomicsonline.org These cells can be immobilized in a matrix, such as carrageenan, and used as a biocatalytic system. oup.comomicsonline.org

By supplying these immobilized cells with a culture medium containing isotopically labeled amino acid precursors—for example, [¹³C₄, ¹⁵N]-L-glutamate, [¹³C₃]-L-cysteine, or [¹³C₂, ¹⁵N]-glycine—uniformly or selectively labeled glutathione can be produced. oup.com Similarly, feeding the cells deuterated precursors or growing them in media enriched with heavy water (D₂O) can produce deuterated glutathione. hilarispublisher.comresearchgate.net

Once the isotopically labeled glutathione is synthesized and purified, it can be subsequently conjugated with p-nitrobenzyl chloride using the chemical or enzymatic methods described in section 7.1 to yield the final labeled S-(p-nitrobenzyl)glutathione product. This approach allows for precise control over the location and type of isotopic label, enabling sophisticated experimental designs for metabolic flux analysis and kinetic isotope effect studies. hilarispublisher.comnih.gov Furthermore, analogs containing fluorine atoms can be synthesized for ¹⁹F NMR studies. omicsonline.org

Labeling StrategyIsotopeLabeled Precursor(s)Application
Carbon/Nitrogen Labeling ¹³C, ¹⁵N¹³C/¹⁵N-Glutamate, Cysteine, or Glycine (B1666218)Mass Spectrometry-based proteomics and metabolomics oup.comgbiosciences.com
Deuterium Labeling ²H (D)Deuterated amino acids, D₂OTracing protein turnover, kinetic isotope effect studies hilarispublisher.comresearchgate.net
NMR Probe Labeling ¹⁹F4-Fluoroglutamate¹⁹F NMR studies of enzyme structure and dynamics omicsonline.org

Preparation of Immobilized S-(p-Nitrobenzyl)glutathione for Affinity Chromatography and Protein Interaction Studies

Affinity chromatography is a powerful technique for purifying proteins based on their specific binding to an immobilized ligand. S-(p-nitrobenzyl)glutathione is an excellent ligand for the affinity purification of glutathione S-transferases (GSTs) due to its high affinity for the enzyme's active site. nih.govoup.comresearchgate.net Immobilizing S-(p-nitrobenzyl)glutathione onto a solid support, such as agarose (B213101) or sepharose beads, creates a highly specific affinity matrix. upenn.edunih.gov

The preparation of this affinity matrix involves the covalent coupling of S-(p-nitrobenzyl)glutathione to a pre-activated chromatography resin. A common method utilizes resins activated with N-hydroxysuccinimide (NHS) esters or cyanogen (B1215507) bromide (CNBr), which readily react with primary amines. The S-(p-nitrobenzyl)glutathione molecule possesses a primary amine in its glutamate (B1630785) residue, which can form a stable, covalent amide bond with the activated agarose. gbiosciences.com The process involves incubating a solution of S-(p-nitrobenzyl)glutathione with the activated agarose slurry under conditions that favor the coupling reaction, followed by washing away any unbound ligand and deactivating any remaining reactive groups on the resin.

Once prepared, the S-(p-nitrobenzyl)glutathione-agarose matrix can be packed into a column. A crude cell lysate containing various proteins is passed through the column. GSTs, along with other proteins that have a strong affinity for the ligand, will bind specifically to the immobilized S-(p-nitrobenzyl)glutathione. researchgate.net Non-binding proteins are washed away. The bound GSTs are then typically eluted by applying a solution containing a high concentration of a competitive ligand, such as free reduced glutathione or S-(p-nitrobenzyl)glutathione, which displaces the purified enzyme from the matrix. oup.comnih.gov This technique is highly effective for isolating GSTs for structural and functional characterization. nih.gov

ComponentDescriptionFunction
Solid Support Agarose or Sepharose beadsProvides a porous, high-surface-area matrix for ligand attachment.
Activation Chemistry NHS-ester, CNBr, or Aldehyde activationCreates reactive groups on the support for covalent ligand coupling. gbiosciences.com
Immobilized Ligand S-(p-Nitrobenzyl)glutathioneBinds specifically to the active site of Glutathione S-Transferases. oup.comresearchgate.net
Elution Agent Reduced Glutathione (GSH)Competes with the immobilized ligand to release the bound target protein. oup.comupenn.edu

Future Research Directions and Translational Perspectives Non Clinical

Development of Advanced S-(p-Nitrobenzyl)glutathione-Based Probes for Enzyme Activity Profiling

The detailed understanding of the interaction between NpBG and GSTs, particularly the high-resolution crystal structures of NpBG complexed with various GST isoforms, provides a solid foundation for designing next-generation chemical probes. nih.govabo.fi Activity-based protein profiling (ABPP) is a powerful chemoproteomic strategy that utilizes such probes to monitor the functional state of enzymes within complex biological systems. acs.orgstanford.edu Current activity-based probes (ABPs) for GSTs often target either the glutathione-binding site (G-site) or the electrophilic substrate-binding site (H-site). nih.govpnnl.govnih.gov

Future research can focus on creating advanced probes using the NpBG scaffold. The p-nitrobenzyl moiety of NpBG occupies a hydrophobic pocket (the H-site) in the enzyme's active site, while the glutathione (B108866) portion binds to the G-site. nih.gov This dual-site interaction can be exploited to develop highly specific and potent ABPs.

Key directions for development include:

Incorporation of Reporter Tags: The NpBG structure can be modified to include various reporter tags. By appending a terminal alkyne or azide (B81097) group, the probe can be "clicked" to fluorescent dyes or biotin (B1667282) tags post-labeling, facilitating visualization and enrichment of active enzymes from cell lysates or tissues. frontiersin.org

Photo-reactive Cross-linkers: Introducing a photoreactive group, such as a benzophenone, onto the NpBG scaffold would allow for UV-induced covalent cross-linking to the target enzyme. nih.govpnnl.gov This transforms a reversible interaction into an irreversible one, enabling more robust detection and identification of target enzymes via mass spectrometry.

Isoform-Specific Probes: While NpBG binds to multiple GSTs, subtle structural differences between isoforms can be exploited. Future research could involve synthesizing a library of NpBG analogs with modifications to the nitrobenzyl ring. Screening these analogs against a panel of recombinant GST isoforms could identify compounds with higher affinity and specificity for individual enzymes, which could then be developed into isoform-selective probes.

The table below outlines potential features of advanced NpBG-based probes compared to the parent compound.

FeatureS-(p-Nitrobenzyl)glutathione (Parent Compound)Advanced NpBG-Based ProbeRationale for Advancement
Binding Mechanism Reversible, competitive inhibitionIrreversible, covalent binding (via photo-cross-linker)Enables stable labeling for pull-down experiments and mass spectrometry identification. stanford.edu
Detection Indirect (requires activity assay)Direct (fluorescence, chemiluminescence)Allows for direct visualization of enzyme activity in gels, blots, and microscopy. frontiersin.org
Specificity Broad-spectrum GST inhibitorHigh specificity for a single GST isoformEnables the study of individual enzyme roles in complex biological pathways. nih.gov
Application In vitro enzyme kinetics, crystallographyIn situ and in vivo enzyme activity profiling, biomarker discoveryAllows for the study of enzyme function in a native biological context. stanford.edu

These advanced probes would offer a significant leap forward, allowing researchers to move beyond measuring the conglomerate activity of GSTs and instead profile the activity of specific isoforms in response to various stimuli or in different disease states. acs.org

Integration of S-(p-Nitrobenzyl)glutathione Research with Systems Biology and Bioinformatics Approaches

Systems biology aims to understand the complex interactions within biological systems. The wealth of kinetic and structural data available for NpBG's interaction with GSTs makes it an ideal candidate for integration into computational models.

Modeling Metabolic Flux: GSTs are central to Phase II detoxification pathways, which protect cells from xenobiotics and oxidative stress. nih.gov The inhibition constants (Kᵢ) of NpBG for different GST isoforms can be incorporated into pharmacokinetic and pharmacodynamic (PK/PD) models. These models can simulate how inhibition of specific GSTs by NpBG or similar compounds might alter the metabolic flux of various endogenous and exogenous substances, predicting potential bottlenecks or shunting of metabolites into other pathways.

Chemoproteomic Data Analysis: The use of NpBG-based ABPs (as described in 8.1) will generate large-scale datasets. Bioinformatics will be essential for analyzing this data. For instance, after enriching and identifying NpBG-binding proteins from a cell lysate using mass spectrometry, bioinformatic tools can be used to perform network analysis. This can reveal not only the expected GST targets but also potential off-target interactions, mapping the cellular "interactome" of NpBG and providing a more holistic view of its effects. This approach has been successfully used to profile the activity of many enzyme families. acs.org

Structural Bioinformatics: The crystal structure of the GST-NpBG complex is a valuable asset for computational approaches. nih.govabo.fi Molecular docking simulations can be used to screen large virtual libraries of compounds to identify novel GST inhibitors with potentially higher potency or isoform selectivity. Furthermore, molecular dynamics simulations can provide insights into the conformational changes and flexibility of the enzyme's active site upon NpBG binding, which can inform the rational design of new inhibitors or probes.

Elucidation of Novel Enzyme Systems or Biological Roles for S-(p-Nitrobenzyl)glutathione

While the interaction of NpBG with GSTs is well-documented, its potential roles involving other enzyme systems or biological pathways remain largely unexplored. Future research should aim to look beyond the established targets.

Interaction with other Glutathione-Binding Proteins: The glutathione moiety of NpBG makes it a potential ligand for other proteins that utilize GSH. This includes enzymes such as glutaredoxins, glutathione peroxidases, and glyoxalases. nih.govdaneshyari.com Screening NpBG against a broad panel of glutathione-binding proteins could reveal novel interactions. Identifying a novel protein target could uncover new biological functions for NpBG and new regulatory mechanisms for the target protein itself.

Metabolic Fate and Signaling: NpBG is known to be a substrate for the mercapturic acid pathway, which processes glutathione conjugates for excretion. medchemexpress.com This involves sequential cleavage of the glutamate (B1630785) and glycine (B1666218) residues by enzymes like γ-glutamyltransferase (GGT) and dipeptidases, followed by N-acetylation. nih.gov Research could focus on identifying the specific enzymes responsible for the downstream metabolism of NpBG. Furthermore, it is conceivable that NpBG or its metabolites could act as signaling molecules. For example, some GST inhibitors have been shown to trigger apoptotic pathways by disrupting protein-protein interactions, such as the sequestration of c-Jun N-terminal kinase (JNK) by GSTP1-1. researchgate.net Investigating whether NpBG can modulate such signaling cascades represents a promising avenue for discovering new biological roles.

Role as a Glutathionase Inhibitor: NpBG is a known competitive inhibitor of glutathionase, an enzyme system involved in the metabolic breakdown of glutathione. medchemexpress.com Further research could explore the physiological consequences of this inhibition in different cellular contexts and investigate the potential for using NpBG as a tool to study the glutathionase system's role in glutathione homeostasis.

Q & A

Q. Table 1: Method Validation Parameters

ParameterValue RangeSource
Linearity4.05–8.15 μmol/L
Recovery Rate90.0 ± 3.2%
LOD~4 μg/mL

Advanced: How does stereoisomerism impact the chromatographic behavior and biological activity of S-(p-nitrobenzyl)glutathione?

Answer:
S-(p-nitrobenzyl)glutathione may exhibit stereoisomerism due to asymmetric carbons in its structure, leading to distinct HPLC peaks. For example:

  • Peak resolution : Synthetic or in vivo-derived stereoisomers can produce adjacent peaks on HPLC, as observed in S-(1,2-dicarboxyethyl)glutathione analyses .
  • Biological relevance : Stereoisomers may differ in enzyme-binding affinity. Structural studies (e.g., X-ray crystallography at 1.8 Å resolution) show that hydrophobic interactions between the p-nitrobenzyl group and GST active sites are critical for catalytic activity .
  • Mitigation strategy : Use chiral columns or optimize mobile phase composition to resolve isomers. Thermal denaturation studies can also differentiate isoenzyme contributions .

Basic: What experimental design considerations are critical for synthesizing S-(p-nitrobenzyl)glutathione?

Answer:

  • Substrate selection : Use L-bromopentanoic acid and glutathione in alkaline conditions (e.g., NaOH/Na₂CO₃) to promote nucleophilic substitution .
  • Purification : Employ DEAE-Sephadex column chromatography to isolate the product, followed by hydrolysis (6 M HCl, 110°C, 6 hours) to confirm purity .
  • Stereochemical control : Monitor reaction conditions (pH, temperature) to minimize racemization, which can lead to inactive isomers .

Advanced: How can structural insights from X-ray crystallography inform the design of GST inhibitors using S-(p-nitrobenzyl)glutathione?

Answer:

  • Binding interactions : Crystallographic data (e.g., PDB ID 1AQX) reveal that the p-nitrobenzyl group occupies the hydrophobic H-site of GSTs, while glutathione’s thiol group coordinates with the conserved Tyr-7 residue .
  • Water displacement : The compound displaces water molecules (W1, W2) near the active site, enhancing binding stability .
  • Design applications : Modify the nitrobenzyl moiety to optimize steric and electronic effects, improving inhibitor specificity for Theta-class GSTs, which show activity toward p-nitrobenzyl substrates .

Basic: How should researchers address discrepancies in recovery rates during sample preparation?

Answer:

  • Matrix effects : Spiked recovery tests in biological matrices (e.g., lens homogenates) are essential. For S-(p-nitrobenzyl)glutathione, typical recovery is 90–95% .
  • Internal standards : Use deuterated analogs (e.g., S-hexylglutathione-d5) to correct for extraction inefficiencies .
  • Hydrolysis validation : Confirm that acidic hydrolysis (6 M HCl, 110°C) does not degrade the compound, as seen in S-(1,2-dicarboxyethyl)glutathione studies .

Advanced: What mechanistic insights explain the role of S-(p-nitrobenzyl)glutathione in modulating GST enzyme kinetics?

Answer:

  • Substrate specificity : Theta-class GSTs (e.g., rat GST 5-5) exhibit higher activity toward p-nitrobenzyl chloride (86 µmol/min/mg) compared to dichloromethane (11 µmol/min/mg), suggesting steric and electronic complementarity .
  • Competitive inhibition : S-(p-nitrobenzyl)glutathione competes with endogenous substrates (e.g., GSH) by occupying the H-site, as shown in kinetic assays with varying GSH concentrations .
  • Thermodynamic studies : Isothermal titration calorimetry (ITC) can quantify binding affinity (Kd) and entropy-driven interactions .

Basic: What quality control measures are recommended for ensuring batch-to-batch consistency in synthesized S-(p-nitrobenzyl)glutathione?

Answer:

  • Purity assessment : Use HPLC with UV detection (λ = 340 nm) and confirm >95% purity .
  • Stereochemical analysis : Compare synthetic product retention times with optically pure standards .
  • Stability testing : Store lyophilized samples at -80°C to prevent thiol oxidation, and monitor degradation via LC-MS over time .

Advanced: How do computational simulations complement experimental studies of S-(p-nitrobenzyl)glutathione-GST interactions?

Answer:

  • Molecular docking : Tools like AutoDock Vina predict binding poses consistent with crystallographic data (RMSD <2 Å) .
  • MD simulations : AMBER force fields (e.g., ff14SB) model conformational changes in GSTs upon ligand binding, highlighting residues critical for catalysis (e.g., Tyr-7, Ser-67) .
  • Free energy calculations : MM-PBSA methods estimate binding free energies, guiding rational inhibitor design .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.